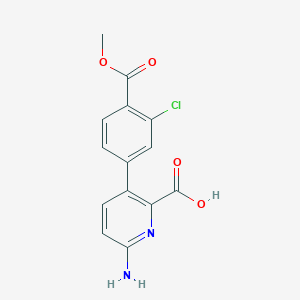
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid (6-APA) is a synthetic organic compound with a molecular formula of C12H15NO3. It is a white crystalline solid that is soluble in water, ethanol, and methanol. 6-APA has a variety of applications in scientific research, including its use as a reagent for the synthesis of small molecules, as a ligand for the binding of metal ions, and as a component of various biochemical and physiological processes.
Applications De Recherche Scientifique
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of small molecules, such as amino acids, peptides, and nucleotides. It has also been used as a ligand for the binding of metal ions, such as zinc and copper, to proteins and other molecules. In addition, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and the regulation of gene expression.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% is not completely understood, but it is believed to involve the binding of the compound to specific receptors on the surface of cells. This binding triggers a cascade of biochemical reactions, resulting in the activation of various enzymes and other proteins. The activation of these proteins leads to the regulation of various biochemical and physiological processes, such as the regulation of enzyme activity and the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% are not completely understood, but it is believed to be involved in the regulation of enzyme activity and gene expression. Studies have shown that 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% can modulate the activity of certain enzymes, such as proteases and kinases, and that it can also affect the expression of certain genes. In addition, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been shown to have an effect on the metabolism of certain nutrients, such as carbohydrates and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is also relatively stable, making it suitable for a variety of applications. In addition, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% is soluble in water, ethanol, and methanol, making it easy to work with in the laboratory. However, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% can also be toxic in high concentrations, so it is important to use appropriate safety precautions when handling the compound.
Orientations Futures
The potential applications of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% are still being explored, and there are a number of potential future directions for research. These include the development of new synthesis methods, the study of the compound’s effects on other biochemical and physiological processes, and the exploration of its potential therapeutic applications. In addition, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% could be used in the development of new diagnostic tests and therapeutic agents, as well as in the study of the mechanisms of drug action.
Méthodes De Synthèse
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% can be synthesized in a number of ways. The most commonly used method is the reaction of pyrrolidinylcarbonylphenol with 6-aminohexanoic acid in the presence of a base such as sodium hydroxide. This reaction yields 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% as the main product, along with other byproducts. Other methods for the synthesis of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% include the reaction of pyrrolidinylcarbonylphenol with acetic anhydride and the reaction of pyrrolidinylcarbonylphenol with ethyl chloroformate.
Propriétés
IUPAC Name |
6-amino-3-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-14-7-6-13(15(19-14)17(22)23)11-4-3-5-12(10-11)16(21)20-8-1-2-9-20/h3-7,10H,1-2,8-9H2,(H2,18,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVQUDMCGJBLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(N=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415655.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415657.png)

![6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415676.png)







